4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound 4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide belongs to a class of compounds that have garnered interest for their potential in various scientific and technological applications due to their unique structural features. These compounds are known for their heterocyclic core, which often imparts significant biological and chemical properties.
Synthesis Analysis
The synthesis of similar oxadiazole derivatives, such as 1,2,5-oxadiazole (furazan) derivatives, involves reactions of benzoylnitromethane with dipolarophiles in the presence of DABCO, showing pathways to furazans from intermediate dibenzoylfuroxan under hydrolytic conditions (Cecchi et al., 2006). This method could potentially be adapted for the synthesis of this compound by modifying the dipolarophiles used.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which significantly influences the electronic and spatial configuration of the molecules. For similar compounds, structural analysis through spectroscopic methods such as IR, 1H-NMR, and EI-MS spectral data provides insights into the arrangement of atoms and functional groups, impacting the compound's reactivity and interactions (Hussain et al., 2016).
Chemical Reactions and Properties
Oxadiazole derivatives undergo various chemical reactions, including electrophilic substitution, nitration, bromination, formylation, and acylation, demonstrating their versatile reactivity profile. The introduction of different substituents can significantly alter the compound's physical and chemical properties, enabling the fine-tuning of its behavior for specific applications (Aleksandrov et al., 2017).
Physical Properties Analysis
The physical properties of this compound, like solubility, melting point, and crystallinity, can be inferred from similar compounds. These properties are crucial for determining the compound's suitability for various applications, affecting its formulation, stability, and handling (Bondock et al., 2016).
Scientific Research Applications
Synthesis and Chemical Properties
- Studies have demonstrated the synthesis of furazan (1,2,5-oxadiazole) derivatives from reactions involving compounds with similar structural features to 4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. These reactions highlight the methods for generating heterocyclic compounds with potential applications in developing new materials and molecules with unique properties (Cecchi, Sarlo, Faggi, & Machetti, 2006).
Anticancer and Biological Activities
- A study on derivatives of similar structural compounds has shown significant anticancer activity against various cancer cell lines. This suggests that compounds like this compound could potentially be explored for their anticancer properties and mechanisms of action (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial and Antifungal Activities
- Research into the antimicrobial and antifungal properties of 1,3,4-oxadiazoles, a core structure in the compound of interest, has identified significant activities against various pathogens. These findings underscore the potential of such compounds in developing new antimicrobial and antifungal agents, addressing the growing concern of drug-resistant infections (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Enzyme Inhibition for Therapeutic Applications
- The synthesis and evaluation of benzamide derivatives, including structural motifs similar to the compound , have been studied for their potential as enzyme inhibitors. These studies highlight the therapeutic applications of such compounds in treating diseases like Alzheimer's by inhibiting specific enzymes involved in the disease's progression (Abbasi et al., 2020).
Mechanism of Action
Target of Action
They have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
Many benzamides and oxadiazoles work by interacting with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzamides and oxadiazoles can affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzamides and oxadiazoles can have a variety of effects at the molecular and cellular level due to their broad range of biological activities .
properties
IUPAC Name |
4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4/c24-17(13-5-2-1-3-6-13)14-8-10-15(11-9-14)18(25)21-20-23-22-19(27-20)16-7-4-12-26-16/h1-12H,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPWAQBGDBTDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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